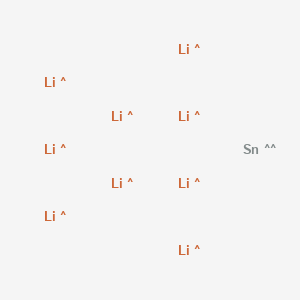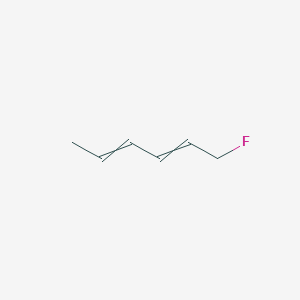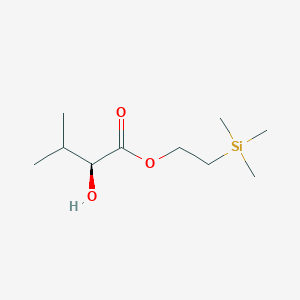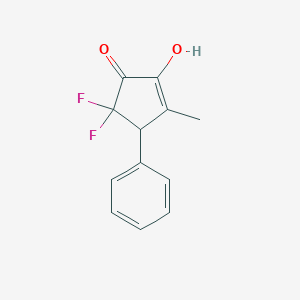
CID 71361693
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 71361693 is a chemical compound registered in the PubChem database. This compound is known for its unique properties and potential applications in various scientific fields. It has garnered attention due to its distinctive chemical structure and reactivity.
Preparation Methods
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Chemical Reactions Analysis
CID 71361693 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
CID 71361693 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: this compound is utilized in industrial processes for the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of CID 71361693 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context of its use.
Comparison with Similar Compounds
CID 71361693 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with analogous chemical structures and reactivity profiles. The comparison focuses on the distinct properties and applications that set this compound apart from its counterparts.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and insights into its mechanism of action and interactions with other molecules.
Properties
CAS No. |
445311-24-0 |
|---|---|
Molecular Formula |
Li9Sn |
Molecular Weight |
181 g/mol |
InChI |
InChI=1S/9Li.Sn |
InChI Key |
BZDZJRZXRKIZEF-UHFFFAOYSA-N |
Canonical SMILES |
[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Li].[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azetidinone, 4-[(phenylmethyl)seleno]-](/img/structure/B14257839.png)
stannane](/img/structure/B14257842.png)

![2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}-N-ethylbenzamide](/img/structure/B14257858.png)
![N~1~,N~3~,N~5~-Tris[(1S)-1-cyclohexylethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14257865.png)
![4-{[Methyl(3-phenylprop-2-en-1-yl)amino]methyl}phenol](/img/structure/B14257869.png)

![2-[(4-Aminophenyl)methyl]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14257879.png)
![4-[(Benzyloxy)carbonyl]phenyl 4-butoxybenzoate](/img/structure/B14257881.png)
![Methanesulfonamide, N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis[1,1,1-trifluoro-(9CI)](/img/structure/B14257894.png)
![6-(2-Ethylhexyl)-5H-thieno[3,4-f]isoindole-5,7(6H)-dione](/img/structure/B14257896.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfinyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14257903.png)


